N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1097191-14-4
VCID: VC4506329
InChI: InChI=1S/C18H18N4O5S2/c1-26-14-8-3-2-6-12(14)17-20-21-18(27-17)19-16(23)13-7-4-10-22(13)29(24,25)15-9-5-11-28-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,19,21,23)
SMILES: COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Molecular Formula: C18H18N4O5S2
Molecular Weight: 434.49

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1097191-14-4

Cat. No.: VC4506329

Molecular Formula: C18H18N4O5S2

Molecular Weight: 434.49

* For research use only. Not for human or veterinary use.

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide - 1097191-14-4

Specification

CAS No. 1097191-14-4
Molecular Formula C18H18N4O5S2
Molecular Weight 434.49
IUPAC Name N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C18H18N4O5S2/c1-26-14-8-3-2-6-12(14)17-20-21-18(27-17)19-16(23)13-7-4-10-22(13)29(24,25)15-9-5-11-28-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,19,21,23)
Standard InChI Key JJGKRLLKHSJPFP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4

Introduction

The compound N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic molecule featuring a pyrrolidine ring, an oxadiazole ring, and a thiophenylsulfonyl group. This compound is not directly mentioned in the provided search results, but its structure and potential properties can be inferred from related compounds.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the thiophenylsulfonyl group. For example, the synthesis of 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide involves cyclization of a hydrazone to form the oxadiazole ring, followed by reaction with hydrazine hydrate .

Potential Applications and Biological Activity

Compounds with oxadiazole rings and sulfonamide or sulfonyl groups often exhibit biological activity, including antimicrobial and anticancer properties. The presence of a thiophenylsulfonyl group could enhance interactions with biological targets, potentially leading to therapeutic applications.

Research Findings and Data

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamideC19H20N4O5S2448.5 g/molPotential therapeutic applications
4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazideNot specifiedNot specifiedBiological activity not detailed
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideC19H28N4O4SNot specifiedAntimicrobial and anticancer properties

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